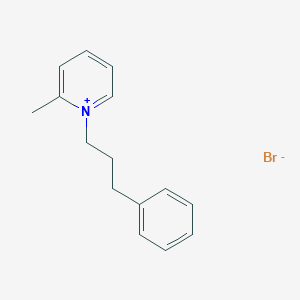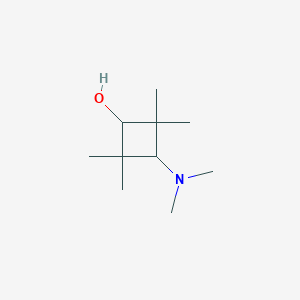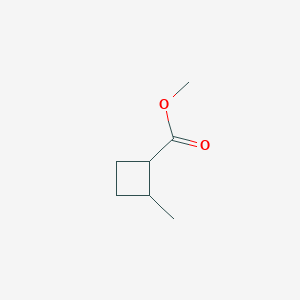
1-(3-Phenylpropyl)-2-methylpyridinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Phenylpropyl)-2-methylpyridinium bromide (PPMPB) is a chemical compound that has been widely studied in scientific research for its various applications. It is a quaternary ammonium salt that is commonly used as a reagent in organic synthesis and as a biochemical tool to study the physiological effects of certain compounds. In
Mechanism Of Action
The mechanism of action of 1-(3-Phenylpropyl)-2-methylpyridinium bromide involves its ability to bind to the active site of enzymes and block their activity. As a quaternary ammonium salt, 1-(3-Phenylpropyl)-2-methylpyridinium bromide is positively charged and can interact with the negatively charged active site of enzymes. This interaction disrupts the normal enzymatic activity and can lead to a variety of physiological effects.
Biochemical And Physiological Effects
1-(3-Phenylpropyl)-2-methylpyridinium bromide has been shown to have a variety of biochemical and physiological effects in scientific research. It has been used to study the role of acetylcholinesterase and butyrylcholinesterase in neurotransmission and muscle contraction. It has also been shown to have anti-inflammatory and antioxidant effects, as well as potential therapeutic effects in treating Alzheimer's disease and other neurodegenerative disorders.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(3-Phenylpropyl)-2-methylpyridinium bromide in lab experiments is its ability to selectively inhibit the activity of certain enzymes, allowing for the study of their specific roles in physiological processes. However, one limitation is that 1-(3-Phenylpropyl)-2-methylpyridinium bromide may have off-target effects on other enzymes or physiological processes, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for 1-(3-Phenylpropyl)-2-methylpyridinium bromide research. One direction is to further explore its potential therapeutic effects in treating Alzheimer's disease and other neurodegenerative disorders. Another direction is to investigate its potential as a biochemical tool to study the role of other enzymes and physiological processes. Additionally, the synthesis of new derivatives of 1-(3-Phenylpropyl)-2-methylpyridinium bromide may lead to compounds with improved selectivity and potency for specific enzymes or physiological processes.
Conclusion:
1-(3-Phenylpropyl)-2-methylpyridinium bromide is a chemical compound that has been widely studied in scientific research for its various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on 1-(3-Phenylpropyl)-2-methylpyridinium bromide may lead to new insights into the role of enzymes and physiological processes in various diseases and disorders.
Synthesis Methods
1-(3-Phenylpropyl)-2-methylpyridinium bromide can be synthesized through a series of chemical reactions involving pyridine, benzyl bromide, and methyl iodide. The first step involves the reaction between pyridine and benzyl bromide to form 1-benzylpyridinium bromide. This intermediate is then reacted with methyl iodide to yield 1-(3-Phenylpropyl)-2-methylpyridinium bromide. The synthesis of 1-(3-Phenylpropyl)-2-methylpyridinium bromide can be achieved through several variations of this reaction sequence, with different starting materials and reagents.
Scientific Research Applications
1-(3-Phenylpropyl)-2-methylpyridinium bromide has been used in scientific research as a biochemical tool to study the physiological effects of certain compounds. It is commonly used as a quaternary ammonium salt to block the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition of enzyme activity can be used to study the role of these enzymes in various physiological processes, such as neurotransmission and muscle contraction.
properties
CAS RN |
10551-42-5 |
|---|---|
Product Name |
1-(3-Phenylpropyl)-2-methylpyridinium bromide |
Molecular Formula |
C15H18BrN |
Molecular Weight |
292.21 g/mol |
IUPAC Name |
2-methyl-1-(3-phenylpropyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C15H18N.BrH/c1-14-8-5-6-12-16(14)13-7-11-15-9-3-2-4-10-15;/h2-6,8-10,12H,7,11,13H2,1H3;1H/q+1;/p-1 |
InChI Key |
HFVATZRDXYQGBX-UHFFFAOYSA-M |
SMILES |
CC1=CC=CC=[N+]1CCCC2=CC=CC=C2.[Br-] |
Canonical SMILES |
CC1=CC=CC=[N+]1CCCC2=CC=CC=C2.[Br-] |
Other CAS RN |
10551-42-5 |
Pictograms |
Irritant |
synonyms |
1-(3-phenylpropyl)-2-methylpyridinium bromide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















